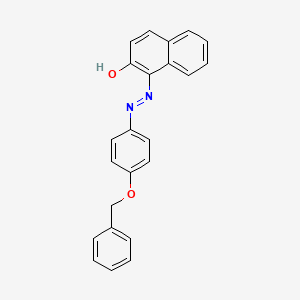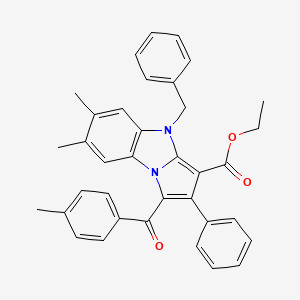
1-(4-(Benzyloxy)phenylazo)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Benzyloxy)phenylazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a benzyloxy group attached to a phenyl ring, which is further connected to a naphthol moiety through an azo linkage. The structural complexity and functional groups present in this compound make it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)phenylazo)-2-naphthol typically involves the diazotization of 4-(benzyloxy)aniline followed by coupling with 2-naphthol. The reaction conditions generally include:
Diazotization: 4-(Benzyloxy)aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(4-(Benzyloxy)phenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenyl and naphthol rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
1-(4-(Benzyloxy)phenylazo)-2-naphthol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-(4-(Benzyloxy)phenylazo)-2-naphthol involves its interaction with molecular targets through its functional groups. The azo linkage (N=N) can undergo reduction to form amines, which can interact with various biological molecules. The benzyloxy and naphthol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenylazo)-2-naphthol: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Hydroxyphenylazo)-2-naphthol: Features a hydroxy group instead of a benzyloxy group.
1-(4-Chlorophenylazo)-2-naphthol: Contains a chloro group instead of a benzyloxy group.
Uniqueness
1-(4-(Benzyloxy)phenylazo)-2-naphthol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
属性
CAS 编号 |
95225-25-5 |
|---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-[(4-phenylmethoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O2/c26-22-15-10-18-8-4-5-9-21(18)23(22)25-24-19-11-13-20(14-12-19)27-16-17-6-2-1-3-7-17/h1-15,26H,16H2 |
InChI 键 |
GEMIMADESGFPFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)



![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)

![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
